Methyl 3-acetamido-4-methylbenzoate
Overview
Description
Methyl 3-acetamido-4-methylbenzoate is an organic compound with the molecular formula C11H13NO3 It is a derivative of benzoic acid and features an acetamido group and a methyl ester group
Scientific Research Applications
Methyl 3-acetamido-4-methylbenzoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Future Directions
The future directions of research on Methyl 3-acetamido-4-methylbenzoate could involve further studies on its synthesis and potential applications, such as its role in developing inhibitors for protein tyrosine phosphatase 1B . Additionally, its physical and chemical properties could be explored in more detail.
Preparation Methods
Synthetic Routes and Reaction Conditions: Methyl 3-acetamido-4-methylbenzoate can be synthesized through a multi-step process. One common method involves the acylation of 3-amino-4-methylbenzoic acid with acetic anhydride to form 3-acetamido-4-methylbenzoic acid. This intermediate is then esterified with methanol in the presence of a catalyst such as sulfuric acid to yield the final product.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions: Methyl 3-acetamido-4-methylbenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the acetamido group to an amine group.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction with lithium aluminum hydride.
Substitution: Nitration using a mixture of nitric acid and sulfuric acid, halogenation with bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Formation of 3-acetamido-4-methylbenzoic acid.
Reduction: Formation of 3-amino-4-methylbenzoate.
Substitution: Formation of nitro or halogenated derivatives of the original compound.
Mechanism of Action
The mechanism of action of methyl 3-acetamido-4-methylbenzoate involves its interaction with specific molecular targets. The acetamido group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the ester group can undergo hydrolysis, releasing the active acid form, which may interact with enzymes or receptors in biological systems.
Comparison with Similar Compounds
Methyl 3-amino-4-methylbenzoate: Lacks the acetamido group, which may result in different reactivity and biological activity.
Methyl 3-acetamido-4-chlorobenzoate:
Methyl 3-acetamido-4-nitrobenzoate: Contains a nitro group, which can significantly impact its reactivity and interactions with other molecules.
Uniqueness: Methyl 3-acetamido-4-methylbenzoate is unique due to the presence of both an acetamido group and a methyl ester group on the aromatic ring
Properties
IUPAC Name |
methyl 3-acetamido-4-methylbenzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO3/c1-7-4-5-9(11(14)15-3)6-10(7)12-8(2)13/h4-6H,1-3H3,(H,12,13) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJJPSYCLPBWKBW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C(=O)OC)NC(=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.